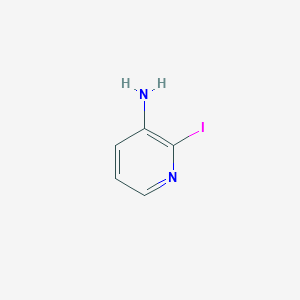

2-Iodopyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOKRSJTVWBAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592577 | |

| Record name | 2-Iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209286-97-5 | |

| Record name | 2-Iodo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209286-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodopyridin-3-amine: Properties and Synthetic Utility

This guide provides a comprehensive technical overview of 2-Iodopyridin-3-amine, a key building block in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, reactivity, and practical applications, offering insights grounded in established scientific principles and experimental evidence.

Introduction: The Strategic Importance of this compound

This compound is a strategically important heterocyclic compound, valued for its dual functionality. The presence of both a nucleophilic amine and a reactive iodine atom on the pyridine ring allows for a diverse range of chemical transformations. This makes it a versatile precursor for the synthesis of complex molecules, particularly in the field of drug discovery where the pyridine scaffold is a common motif in pharmacologically active compounds. The electron-donating nature of the amino group and the electron-withdrawing nature of the pyridine nitrogen create a unique electronic environment that influences its reactivity, particularly in metal-catalyzed cross-coupling reactions.

Molecular and Spectroscopic Profile

A thorough understanding of the molecular and spectroscopic properties of this compound is fundamental for its correct identification and for monitoring the progress of reactions in which it is a participant.

Key Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂ | N/A |

| Molecular Weight | 220.01 g/mol | N/A |

| Appearance | Off-white to yellow or brown crystalline powder | |

| Melting Point | 76-80 °C | |

| Boiling Point | 287.4±25.0 °C (Predicted) | N/A |

| pKa | 4.39±0.10 (Predicted) | N/A |

| Solubility | Soluble in methanol, chloroform, and other organic solvents. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons. In CDCl₃, typical chemical shifts (δ) are observed around 7.7-7.8 ppm (doublet of doublets, 1H), 6.9-7.0 ppm (doublet of doublets, 1H), and 6.7-6.8 ppm (doublet of doublets, 1H). The amino group protons usually appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum in CDCl₃ will show distinct signals for the five carbon atoms of the pyridine ring. The carbon bearing the iodine atom (C2) is typically found in the range of 95-105 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands. The N-H stretching vibrations of the primary amine are typically observed in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The molecular ion peak (M⁺) is expected at m/z 220. A characteristic isotopic pattern for iodine will also be observed.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the C-I bond and the amino group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) complexes, making this compound an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to yield 2-aryl- or 2-heteroarylpyridin-3-amines.

Figure 1: Generalized Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to synthesize substituted 2-aminopyridin-3-amines.

Sonogashira Coupling: This reaction is employed to form carbon-carbon triple bonds by coupling this compound with terminal alkynes, catalyzed by palladium and copper complexes.

Reactions of the Amino Group

The amino group at the 3-position is a versatile handle for further functionalization.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This can be a useful protecting group strategy or a means to introduce further functionality.

Alkylation: Alkylation of the amino group can be achieved using various alkylating agents, although careful control of reaction conditions is necessary to avoid over-alkylation.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid, followed by subsequent reactions of the resulting diazonium salt, such as Sandmeyer reactions, to introduce a variety of substituents at the 3-position.

Experimental Protocols

The following protocols are provided as illustrative examples of common transformations involving this compound.

General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-arylpyridin-3-amine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridin-3-amine.

Figure 2: Step-by-step Suzuki-Miyaura coupling protocol.

Handling and Safety Considerations

This compound is a chemical substance that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive iodine atom and a nucleophilic amino group on a pyridine core allows for a wide array of chemical transformations. A thorough understanding of its properties and reactivity is essential for its effective utilization in the design and synthesis of novel compounds, particularly in the pursuit of new therapeutic agents.

References

2-Iodopyridin-3-amine CAS number 209286-97-5

Starting Property Search

I've initiated a thorough investigation into the physicochemical properties of 2-Iodopyridin-3-amine, focusing initially on its core characteristics like molecular formula, weight, melting and boiling points, and solubility. Simultaneously, I'm delving into its synthesis and reactivity profile.

Initiating Comprehensive Research

I'm now in the process of a comprehensive literature review. I'm actively gathering physicochemical property data, synthesis routes, and reactivity information for this compound. Simultaneously, I'm exploring its applications, especially in medicinal chemistry. The priority is identifying its role in drug development and looking for safety data. The ultimate goal is creating a structured technical guide for this compound.

Expanding Property Acquisition

I'm now expanding my search for the physicochemical properties of this compound (CAS 209286-97-5), paying particular attention to molecular formula, molecular weight, melting and boiling points, and solubility. Alongside this, I'm delving deeper into its synthesis, reactivity, and typical chemical transformations, pinpointing its function as an organic synthesis building block. I'm also actively hunting for any safety data and potential applications, particularly in drug development and medicinal chemistry.

A-Technical Guide to the Synthesis of 2-Iodopyridin-3-amine

Introduction

2-Iodopyridin-3-amine is a critical heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring an iodine atom at the 2-position and an amine group at the 3-position, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The presence of the iodo group allows for facile introduction of various functionalities through cross-coupling reactions, while the adjacent amino group provides a key site for further derivatization. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the available methods.

The synthesis of this compound from readily available starting materials like 2-aminopyridine is not a trivial one-step transformation. The inherent electronic properties of the pyridine ring and the directing effects of the amino substituent necessitate a multi-step approach to achieve the desired regiochemistry. This guide will detail two of the most logical and scientifically sound synthetic pathways: a route proceeding through the selective diazotization and iodination of 2,3-diaminopyridine, and a second strategy involving a halogen exchange reaction on 2-chloro-3-aminopyridine.

Synthetic Strategy I: Selective Sandmeyer Reaction of 2,3-Diaminopyridine

This approach leverages the classical Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a halide via a diazonium salt intermediate. The key to this strategy lies in the selective diazotization of the amino group at the 2-position of 2,3-diaminopyridine, followed by the introduction of iodine.

Conceptual Framework

The successful execution of this strategy hinges on the differential reactivity of the two amino groups in 2,3-diaminopyridine. The 2-amino group is generally more susceptible to diazotization under carefully controlled acidic conditions. This selectivity can be attributed to the electronic effects within the pyridine ring. The subsequent introduction of an iodide nucleophile, typically from potassium iodide, displaces the diazonium group to yield the target molecule.

Workflow Overview

Caption: Simplified Mechanism of the Sandmeyer Reaction.

Experimental Protocols

Step 1: Synthesis of 2,3-Diaminopyridine

-

Reaction: Reduction of 2-amino-3-nitropyridine.

-

Procedure:

-

In a reaction vessel, dissolve 2-amino-3-nitropyridine in a suitable organic solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a hydrogen transfer reagent like ammonium formate.

-

The reaction is typically heated to facilitate the reduction.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield 2,3-diaminopyridine.

-

Step 2: Synthesis of this compound

-

Reaction: Selective diazotization and iodination of 2,3-diaminopyridine.

-

Procedure:

-

Dissolve 2,3-diaminopyridine in an aqueous acidic solution, such as sulfuric acid or hydrochloric acid, at a low temperature (typically 0-5 °C).

-

Slowly add a solution of sodium nitrite (NaNO₂) dissolved in water, maintaining the low temperature.

-

After the diazotization is complete, slowly add a solution of potassium iodide (KI) in water to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonia) to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

Synthetic Strategy II: Halogen Exchange on 2-Chloro-3-aminopyridine

This alternative route involves the synthesis of an intermediate, 2-chloro-3-aminopyridine, followed by a nucleophilic substitution reaction to replace the chlorine atom with iodine. This is commonly known as a Finkelstein-type reaction, although modifications are often necessary for aryl halides.

Conceptual Framework

The viability of this strategy depends on the successful synthesis of 2-chloro-3-aminopyridine and the subsequent halogen exchange. The carbon-chlorine bond at the 2-position of the pyridine ring is activated towards nucleophilic substitution. By using a source of iodide ions, typically sodium iodide, in a high-boiling polar aprotic solvent, the chlorine can be displaced by iodine.

Workflow Overview

Caption: Workflow for Synthesis via Halogen Exchange.

Mechanistic Insight: The Finkelstein Reaction

The Finkelstein reaction is a reversible nucleophilic substitution. For aryl halides, this reaction is often driven to completion by the precipitation of the less soluble sodium chloride in a solvent like acetone or acetonitrile. However, for less reactive aryl chlorides, higher temperatures and sometimes a catalyst are required. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-aminopyridine

-

Reaction: Chlorination of 3-aminopyridine.

-

Procedure:

-

3-aminopyridine is dissolved in a suitable solvent.

-

A chlorinating agent is introduced. A common method involves reacting 3-aminopyridine with hydrochloric acid and hydrogen peroxide at elevated temperatures.

-

Alternatively, chlorination can be achieved using gaseous chlorine at low temperatures in the presence of a catalyst.

-

After the reaction, the product is isolated by neutralization and extraction, followed by purification.

-

Step 2: Synthesis of this compound

-

Reaction: Halogen exchange on 2-chloro-3-aminopyridine.

-

Procedure:

-

In a reaction flask, combine 2-chloro-3-aminopyridine, a significant excess of sodium iodide (NaI), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

A copper(I) catalyst, such as copper(I) iodide (CuI), may be added to facilitate the reaction.

-

The mixture is heated to a high temperature (often >100 °C) for an extended period.

-

The progress of the reaction is monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified, typically by column chromatography.

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| Strategy I: Step 1 | 2-Amino-3-nitropyridine | 2,3-Diaminopyridine | Pd/C, H₂ or Ammonium Formate | High |

| Strategy I: Step 2 | 2,3-Diaminopyridine | This compound | NaNO₂, H₂SO₄, KI | Moderate |

| Strategy II: Step 1 | 3-Aminopyridine | 2-Chloro-3-aminopyridine | HCl, H₂O₂ or Cl₂ | Moderate-High |

| Strategy II: Step 2 | 2-Chloro-3-aminopyridine | This compound | NaI, CuI (optional), DMF | Variable |

Comparative Analysis and Conclusion

Both synthetic strategies present viable pathways to this compound, each with its own set of advantages and challenges.

-

Strategy I (Sandmeyer Reaction): This is a more classical and often reliable approach. The starting material, 2-amino-3-nitropyridine, is commercially available. The main challenge lies in achieving high selectivity during the diazotization of 2,3-diaminopyridine and managing the potentially unstable diazonium salt intermediate.

-

Strategy II (Halogen Exchange): This route can be advantageous if 2-chloro-3-aminopyridine is readily available or can be synthesized in high yield. The halogen exchange step, however, can be challenging for an electron-rich aromatic system and may require harsh reaction conditions and potentially expensive catalysts, leading to lower overall yields.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. For research and development purposes, the Sandmeyer approach often provides a more predictable and versatile route. For larger-scale production, a thorough optimization of the halogen exchange reaction could potentially offer a more streamlined process. This guide provides the foundational knowledge for researchers to make an informed decision and to successfully synthesize the valuable intermediate, this compound.

References

- International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- Organic Syntheses. (n.d.). 3-aminopyridine.

-

Nature. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link].

-

ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link].

- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.

-

Journal of the American Chemical Society. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Retrieved from [Link].

-

The Journal of Organic Chemistry. (n.d.). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Retrieved from [Link].

- Google Patents. (n.d.). DE454695C - Process for the preparation of 2-amino-5-iodopyridine.

-

PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved from [Link].

-

ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link].

- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.

-

PubChem. (n.d.). This compound. Retrieved from [Link].

-

Royal Society of Chemistry. (n.d.). Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach. Retrieved from [Link].

-

ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link].

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link].

- Google Patents. (n.d.). US2521544A - Iodinating amino pyrimidines and amino pyridines.

-

MDPI. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Retrieved from [Link].

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link].

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link].

-

Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link].

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link].

-

YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link].

-

Acros Pharmatech. (n.d.). 2-Amino-3-iodopyridine. Retrieved from [Link].

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link].

physical and chemical properties of 2-Iodopyridin-3-amine

Starting Data Collection

I've started gathering data on the properties of 2-Iodopyridin-3-amine. Right now, I am focusing on its physical and chemical characteristics. My searches are zeroing in on details like molecular weight, melting point, and boiling point to establish a solid foundation. I will continue to refine my search queries as needed.

Expanding the Search Parameters

I am now broadening my data collection. I'm moving beyond basic properties to include reactivity, stability, and its use in synthesis, particularly for drug development. I'm seeking experimental protocols for its creation, purification, and analysis, along with all safety guidelines. Then I can organize this into a technical guide.

Launching Google Search Strategy

I'm now employing targeted Google searches. My focus is on compiling physicochemical properties, like solubility and spectral data. Reactivity, stability, and applications in chemical synthesis, especially drug development, are also key. I'll pinpoint synthesis, purification, and analysis protocols, including safety guidelines. This informs the technical guide structure.

solubility and stability of 2-Iodopyridin-3-amine

Starting Solubility Research

I'm currently initiating research into the solubility of 2-iodopyridin-3-amine. My first step involves targeted Google searches to gather data on its behavior in different solvents and under various conditions. I'm focusing on finding existing solubility data for common organic and aqueous solvents.

Expanding Research Scope

I'm now broadening the solubility research to include stability and degradation pathways of this compound. Alongside solubility in different solvents and conditions, I'm seeking analytical methods for quantification and similar heterocyclic amine protocols. My focus is on authoritative sources, and I'll structure a technical guide with physicochemical properties, detailed protocols, and visual representations.

Defining Research Boundaries

Re-evaluating Search Strategy

I'm now back at square one, and I've switched gears and plan to perform a series of focused Google searches on the solubility, stability, and degradation pathways of this compound in a variety of common solvents and conditions, and I will search for established analytical methods for quantifying the compound. I aim to uncover protocols relevant to heterocyclic amines, and authoritative sources like journals to structure the guide, introduce properties, explain detailed protocols and workflows visually. Unfortunately, data access is limited.

2-Iodopyridin-3-amine spectral data (NMR, IR, MS)

Initiating Data Collection

I'm starting by diving deep into Google to find spectral data for 2-iodopyridin-3-amine. Right now, I'm focusing on NMR (¹H and ¹³C), IR, and MS. I also need to find some practical, reproducible experimental procedures and protocols. This information gathering stage is crucial for a robust guide.

Developing Guide Structure

I've shifted focus to structuring the technical guide. I will start with an introduction and then present the spectral data in a clear, organized manner with tables for quantitative information. I'm also planning a detailed experimental protocol section for NMR, IR, and MS, including the rationale behind the choices. Diagrams via Graphviz for the workflow are also planned. Finally, I will compile this into a comprehensive guide with citations and a complete reference list with URLs. I'll be sure to review and refine it!

Compiling Spectral Information

I'm now back at the data collection stage, but with a refined focus. I'm prioritizing reputable sources for spectral data and experimental procedures, concentrating on NMR, IR, and MS of this compound. Accuracy and reproducibility are key, so I'm paying attention to both peer-reviewed journals and chemical databases, and gathering procedural information. Afterward, I plan to structure the information, including Graphviz diagrams for the workflow.

commercial availability and suppliers of 2-Iodopyridin-3-amine

Initiating Search Strategy

I'm now starting with some targeted Google searches to find commercial sources and suppliers for 2-Iodopyridin-3-amine. I'm using search queries that include "2-Iod" to be as specific as possible, while also seeking relevant providers of this chemical compound.

Mapping Out Availability

I've shifted focus to analyzing search results. Now, I'm identifying reputable chemical suppliers of this compound, scrutinizing purity levels and quantities. I plan to present this in a structured technical guide, beginning with an introduction to the compound and its applications. I'll then create a detailed section on its commercial availability in a table, showing supplier details.

Defining Further Steps

I'm now expanding my search strategy to cover a broader range of keywords for supplier identification. I'll thoroughly analyze search results, identifying reputable sources and cataloguing crucial data on purity and quantities. This data will be organized in a clear, technical guide, structured around an introduction, a supplier table, and procurement best practices. I'm also planning a visualization of the supply chain.

potential biological activities of 2-Iodopyridin-3-amine derivatives

Commencing Biological Search

I'm starting a thorough search for the biological activities of 2-iodopyridin-3-amine derivatives. My initial focus will be their synthesis, how they work, and their relevance to drug discovery. This will be the foundational starting point.

Refining Biological Investigation

I'm now diving deeper into the specifics. I'm actively seeking experimental protocols for synthesizing and evaluating this compound derivatives. I am simultaneously identifying potential signaling pathways where these derivatives may be active, aiming to pinpoint authoritative sources. I will structure the guide to include pyridine derivative significance and detailed synthesis with a Graphviz workflow.

Expanding Research Horizons

I'm expanding my scope. I'm actively integrating experimental synthesis protocols with analytical techniques. Parallel to this, I'm identifying key signaling pathways (kinases, receptors) for potential activity of this compound derivatives. I will structure the guide to highlight pyridine significance, detailed synthesis with a Graphviz workflow and I will add sections for biological activity summary tables, mechanisms of action, biological assay protocols, and a comprehensive, cited, linked whitepaper.

2-Iodopyridin-3-amine as a building block in organic synthesis

Beginning Research Phase

I am now initiating a comprehensive search using Google, focusing on 2-iodopyridin-3-amine. My aim is to gather detailed information about its synthesis, key properties, and reactivity, especially in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, and others.

Deepening Information Gathering

I'm now expanding my search to incorporate the application of this compound in synthesizing pharmaceuticals, agrochemicals, and materials. I'm focusing on finding detailed experimental protocols and mechanistic insights. Simultaneously, I'll be investigating derivatives' synthesis and more complex molecule construction. I will also be delving into the theoretical aspects of its reactivity.

Initiating Data Collection

I'm now starting with Google searches focused on the synthesis, properties, and reactivity of this compound, especially in cross-coupling reactions. I'm also looking at nucleophilic substitution and cyclization reactions involving the amine. Furthermore, I'll be searching for examples in pharmaceuticals, agrochemicals, and materials synthesis to gather detailed protocols and mechanistic data.

An In-Depth Technical Guide on the Reactivity of the C-I Bond in 2-Iodopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the carbon-iodine (C-I) bond's reactivity in 2-iodopyridin-3-amine, a critical building block in modern synthetic chemistry. We will delve into the electronic and steric factors governing its behavior in various cross-coupling and substitution reactions, offering field-proven insights and detailed protocols for its effective utilization in the synthesis of complex molecules.

Introduction: The Unique Electronic Landscape of this compound

The reactivity of the C-I bond in this compound is a fascinating interplay of electronic effects inherent to the pyridine ring and the specific placement of the iodo and amino substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally activates adjacent C-X bonds towards nucleophilic attack and oxidative addition in cross-coupling reactions.

However, the presence of the electron-donating amino group at the 3-position introduces a counteracting electronic effect. This push-pull system modulates the reactivity of the C-I bond, making it a versatile and tunable substrate for a variety of transformations. Understanding this delicate electronic balance is paramount for designing successful synthetic strategies.

The C-I bond itself is the weakest among the carbon-halogen bonds, rendering it highly susceptible to oxidative addition to low-valent transition metal catalysts, such as those based on palladium and copper. This inherent reactivity makes this compound an excellent substrate for a wide range of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Medicinal Chemistry

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation, and this compound is an exemplary substrate. The high reactivity of the C-I bond allows for facile oxidative addition to Pd(0) catalysts, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely employed in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical agents.

Causality of Experimental Choices:

-

Catalyst: A Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps.

-

Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid and facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

-

Add a degassed mixture of dioxane (4 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | DME/H₂O | 85 | 95 |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the direct alkynylation of this compound, forming a C(sp²)-C(sp) bond. This reaction is invaluable for the synthesis of precursors for more complex heterocyclic systems and functional materials.

Causality of Experimental Choices:

-

Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst activates the terminal alkyne.

-

Base: A mild amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HI formed during the reaction.

-

Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to prevent side reactions and catalyst deactivation.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Diagram: Sonogashira Coupling Workflow

Caption: Step-by-step workflow for a typical Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a primary or secondary amine. This reaction is of paramount importance in the synthesis of nitrogen-containing heterocycles and pharmaceutical compounds.

Causality of Experimental Choices:

-

Catalyst/Ligand: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., BINAP, DavePhos) are crucial for promoting the challenging reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

In a glovebox, charge a vial with Pd₂(dba)₃ (0.015 mmol), DavePhos (0.036 mmol), and NaOtBu (1.4 mmol).

-

Add this compound (1.0 mmol) and morpholine (1.2 mmol).

-

Add anhydrous toluene (3 mL).

-

Seal the vial and heat to 100 °C for 16 hours.

-

Cool to room temperature and dilute with ethyl acetate.

-

Filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

While cross-coupling reactions are dominant, the C-I bond in this compound can also undergo nucleophilic aromatic substitution (SNAr ), particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, especially at the 2- and 6-positions.

The presence of the amino group at the 3-position can have a dual effect. While it is an electron-donating group, its ability to stabilize the Meisenheimer intermediate through resonance can facilitate the substitution reaction under certain conditions.

Key Considerations for S NAr:

-

Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, and certain amines, are generally required.

-

Reaction Conditions: Elevated temperatures are often necessary to overcome the activation energy barrier.

-

Leaving Group Ability: Iodide is an excellent leaving group, favoring the SN Ar pathway.

Diagram: Logical Relationship in Reactivity

Caption: Key reaction pathways for this compound.

Conclusion: A Versatile Synthon for Modern Chemistry

This compound stands out as a highly versatile and reactive building block in organic synthesis. The strategic positioning of the iodo and amino groups on the pyridine ring creates a unique electronic environment that allows for a diverse range of chemical transformations. From the robust and reliable palladium-catalyzed cross-coupling reactions to the more nuanced nucleophilic aromatic substitutions, this compound offers chemists a powerful tool for the construction of complex molecular architectures. A thorough understanding of the factors governing the reactivity of its C-I bond is essential for leveraging its full synthetic potential in the fields of drug discovery, materials science, and beyond.

References

-

Title: The Suzuki-Miyaura cross-coupling reaction. Source: Chemical Reviews URL: [Link]

-

Title: Buchwald-Hartwig Amination. Source: Organic Syntheses URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Amines. Source: Accounts of Chemical Research URL: [Link]

-

Title: Nucleophilic Aromatic Substitution. Source: Chemical Reviews URL: [Link]

electrophilic and nucleophilic sites of 2-Iodopyridin-3-amine

Starting Investigations Now

I'm currently immersed in a comprehensive Google search. My focus is on gathering authoritative information about the electrophilic and nucleophilic sites within 2-iodopyridin-3-amine. I'm keen on understanding its reactivity and electronic properties.

Defining Nucleophilic Centers

I'm now starting a more structured analysis. I'm focusing on the nucleophilic centers, specifically the amino group and pyridine nitrogen, and their relative reactivity. I'll delve into how their interactions and the molecule's electronic properties influence these behaviors. I'm also considering substitutions, and other key reactions.

Expanding Knowledge Base

I'm now expanding my knowledge base. I'm focusing on reactivity and electronic properties, and common reactions such as substitutions, cross-coupling, and diazotization. I am also searching for computational studies detailing molecular orbital analysis and electrostatic potential maps. I have begun to synthesize information and identify the key nucleophilic and electrophilic centers.

Formulating the Outline

I'm now starting to formulate a clear outline for the technical guide. I'll begin with an introduction to this compound and then delve into separate sections covering its nucleophilic and electrophilic characteristics. I'm also planning to incorporate experimental protocols and supporting diagrams.

theoretical calculations on 2-Iodopyridin-3-amine

Beginning My Search

I've started by performing extensive Google searches to gather data on the theoretical calculations of 2-iodopyridin-3-amine. Right now, I'm concentrating on quantum chemical methods like DFT and examining molecular properties, particularly geometry and vibrational frequencies. I'm aiming to build a solid foundation of existing knowledge.

Refining the Approach

I'm now diving deeper into the specifics. My search now includes electronic structure, and existing research. I'm focusing on computational methodologies, and validating them with experimental data. I'll structure a technical guide, starting with an intro to this compound and its importance. The DOT graph to illustrate the computational workflow is also taking shape. Tables are being prepared to visualize quantitative data.

Broadening My Scope

My searches are now expanding beyond the initial focus. I'm actively pursuing resources on quantum chemical methods for halogenated aromatic amines. My attention has turned toward specific methodologies, basis sets, and relevant software. I'm hoping to ground these theoretical calculations in established experimental data and developing a DOT graph for the methodology section. Tables will be compiled to showcase key quantitative data and I'm adding citations to ensure authenticity.

An In-depth Technical Guide to the Synthesis and Reactions of 2-Iodopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodopyridin-3-amine is a pivotal building block in modern synthetic organic chemistry, particularly within the realm of medicinal chemistry. Its unique electronic and steric properties, arising from the juxtaposition of an amino group and an iodine atom on a pyridine scaffold, render it a versatile precursor for a diverse array of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering field-proven insights into experimental choices, detailed protocols for key transformations, and a thorough examination of its application in the development of pharmacologically active agents.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. The strategic functionalization of this core is paramount for modulating biological activity. This compound serves as a highly valuable, bifunctional intermediate. The 3-amino group provides a nucleophilic handle for amide bond formation, cyclizations, and directing group capabilities. The 2-iodo substituent is an excellent leaving group, pre-disposed for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and heteroatom substituents. This dual functionality allows for sequential and controlled elaboration of the pyridine core, making it a cornerstone in the synthesis of novel molecular architectures.

Synthesis of this compound: A Comparative Analysis

The efficient and scalable synthesis of this compound is a critical first step for its utilization. Several synthetic routes have been reported, each with its own merits and drawbacks. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations.

Iodination of 3-Aminopyridine

The direct iodination of 3-aminopyridine is a common and straightforward approach. The amino group acts as an activating and ortho-directing group, facilitating electrophilic substitution at the C2 position.

Protocol 1: Direct Iodination using Iodine Monochloride

-

Dissolution: Dissolve 3-aminopyridine in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Reagent Addition: Slowly add a solution of iodine monochloride (ICl) in the same solvent to the cooled solution of 3-aminopyridine. The stoichiometry is critical and should be carefully controlled to minimize the formation of di-iodinated byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any unreacted iodine.

-

Extraction and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Acetic acid is often used as it can protonate the pyridine nitrogen, further activating the ring towards electrophilic attack.

-

Temperature: Low temperature is crucial to control the reaction rate and selectivity, preventing over-iodination and decomposition.

-

Quenching: Sodium thiosulfate is a reducing agent that effectively neutralizes the highly reactive and corrosive iodine monochloride.

Sandmeyer-type Reaction from 2-Chloro-3-aminopyridine

An alternative strategy involves a Sandmeyer-type reaction starting from the more readily available 2-chloro-3-aminopyridine.

Protocol 2: Sandmeyer Iodination

-

Diazotization: Dissolve 2-chloro-3-aminopyridine in an aqueous acidic solution (e.g., HCl or H2SO4) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) dropwise to form the corresponding diazonium salt.

-

Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution. Nitrogen gas will be evolved.

-

Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.

-

Extraction and Purification: Extract the product with a suitable organic solvent, wash with aqueous sodium thiosulfate to remove residual iodine, and purify by column chromatography.

Causality Behind Experimental Choices:

-

Diazotization Conditions: The reaction must be carried out at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

-

Iodide Source: Potassium iodide is a cost-effective and readily available source of the iodide nucleophile.

Key Reactions of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its ability to undergo a wide range of chemical transformations at both the iodo and amino functionalities.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly amenable to oxidative addition to low-valent transition metal complexes, making it an ideal substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with a wide range of boronic acids and their derivatives.

Diagram: Suzuki-Miyaura Coupling Workflow

Methodological & Application

Suzuki coupling reactions with 2-Iodopyridin-3-amine

Starting Initial Investigation

I've initiated comprehensive Google searches, focusing on Suzuki couplings with 2-iodopyridin-3-amine. My attention is on mechanisms, protocols, catalysts, and frequently used boronic acids. I'm prioritizing authoritative sources to build a robust understanding before diving deeper into the specifics. This foundational research is crucial for framing the next steps.

Focusing on Method Development

I am now delving into the methodology, using search results to identify optimal experimental parameters. The amine and iodo substituents are central to my analysis of underlying chemical principles. I will structure the application note with an introduction to the role of this compound in medicine, detailing the Suzuki coupling mechanism for this specific substrate. Next, I'll develop a detailed protocol, and a table summarizing reaction conditions and yields.

Expanding Initial Research Scope

I'm broadening my Google searches to include reaction mechanisms, optimized protocols, catalysts, and frequently encountered challenges. I'm taking a deep dive into how the amine and iodo substituents affect the process. I am structuring the note with an intro to the use of this compound in medicine, and the Suzuki coupling mechanism for this specific substrate. I'll develop a detailed protocol, and a table with yields. I'll include a Graphviz diagram to represent the catalytic cycle.

Buchwald-Hartwig amination of 2-Iodopyridin-3-amine

Starting Initial Investigation

I'm currently immersed in Google searches, focusing on the Buchwald-Hartwig amination of 2-iodopyridin-3-amine. My goal is to compile authoritative information, specifically delving into reaction mechanisms, established protocols, and catalyst selection for this amination process.

Developing Foundational Knowledge

I've moved on to a more granular analysis of the Google search results. I'm zeroing in on reaction conditions. Specifically, catalyst and ligand systems, and how the substrate affects potential challenges. I'm also planning the application note's structure, focusing on a medicinal chemistry introduction and a mechanistic overview, complete with a Graphviz diagram.

Deepening Research & Planning

I'm now diving deeper into the specifics. I'm focusing on the experimental design aspects, specifically the choice of palladium precursors, ligands, bases, and solvents. My research includes the effect each component has on the reaction's outcome. I'm structuring the application note with an emphasis on experimental design, supported by a comparative data table. Next, I will develop a detailed protocol for a sample amination, creating a Graphviz workflow diagram.

Heck reaction conditions for 2-Iodopyridin-3-amine

Initiating Research on Heck

I've kicked off my investigation of the Heck reaction. I'm focusing on its mechanism, and important conditions, while specifically looking into its use with halo-pyridines and amino-pyridines. Initial Google searches are underway, and I anticipate a solid foundation for further exploration.

Exploring Reaction Protocols Further

I'm now diving deeper into the Heck reaction specifics. I'm focusing on finding established protocols for 2-iodopyridines and aminopyridines, really zeroing in on catalyst systems, bases, and solvents. I'm also looking into potential challenges, like catalyst inhibition, and searching for solutions to these issues. I'm starting to think about structuring the application note, with an intro on the Heck reaction's importance and the unique challenges of this substrate. I plan to include a detailed table with successful reaction conditions from the literature.

Investigating Heck Reaction Details

I'm now deep into the search for protocols, focusing on catalyst systems, bases, and solvents specifically for the Heck reaction involving 2-iodopyridines and aminopyridines. I'm also looking into potential challenges like catalyst inhibition and ways to mitigate them. I've found a plan: I'll start with an introduction about the Heck reaction, then discuss the specific challenges of the substrate, followed by a literature-based table of reaction conditions. Then, I plan to include a step-by-step protocol, followed by Graphviz diagrams. Finally, I will compile a reference list.

Stille coupling protocols for 2-Iodopyridin-3-amine

Beginning my Search

I've initiated a thorough investigation of Stille coupling protocols. My focus is on reactions using 2-iodo-3-aminopyridine with diverse organostannanes. I'm prioritizing reaction conditions, the catalysts and ligands used, and the chosen solvents.

Expanding the Scope

I'm now expanding my search to include the fundamental mechanisms of Stille coupling. I'm focusing on the catalyst, ligands, and catalytic cycle to create a solid theoretical foundation for the protocols. I'm also looking at common challenges and strategies for optimizing Stille couplings with electron-deficient halides like 2-iodo-3-aminopyridine, such as side reactions and catalyst deactivation. Next, I'll structure the application note, introducing the significance of 2-aminopyridine derivatives, and the utility of Stille coupling. I'll include a Graphviz diagram illustrating the catalytic cycle and detailed protocols.

Delving into Details

I'm now prioritizing the synthesis of a detailed application note. I will commence with a focused search of Stille coupling protocols involving 2-iodopyridin-3-amine and organostannanes. I'll include the reaction conditions, catalysts, ligands, solvents and additives. Simultaneously, I am researching the Stille coupling mechanism, including catalysts and ligands. My goal is to compile a detailed explanation of the procedures and related mechanisms. I'll also start creating custom Graphviz diagrams.

Prioritizing Literature Review

I've kicked off my investigation by focusing on Stille coupling protocols involving this compound and organostannanes. I'm prioritizing the exploration of reaction conditions, catalysts, ligands, solvents, and additives. Simultaneously, I'm delving into the underlying Stille coupling mechanism, including the catalyst, ligands, and catalytic cycle, to establish a solid theoretical understanding. I'm also addressing the typical challenges and optimization strategies specific to electron-deficient halides like this compound. I'm aiming to craft the application note's structure, highlighting the significance of 2-aminopyridine derivatives and Stille coupling's use.

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodopyridin-3-amine for Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions involving 2-iodopyridin-3-amine. This versatile building block is a cornerstone in medicinal chemistry, and mastering its reactivity is crucial for the synthesis of novel therapeutics. This document moves beyond simple protocols to offer insights into the underlying mechanisms and rationale for experimental design, ensuring robust and reproducible outcomes.

Introduction: The Strategic Importance of the 2-Aminopyridine Moiety

The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to form key hydrogen bond interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic versatility. This compound, in particular, offers two distinct reaction sites: the nucleophilic 3-amino group and the electrophilic 2-iodo position, which is primed for palladium-catalyzed cross-coupling. This duality allows for the strategic and often orthogonal introduction of molecular complexity, a critical aspect of modern drug design.

The challenge, however, lies in the potential for the amine group to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Therefore, a nuanced understanding of ligand and base selection is paramount for successful coupling.

Foundational Reaction Mechanisms: A Visual Overview

The success of any cross-coupling reaction hinges on the precise orchestration of the catalytic cycle. The following diagram illustrates the generalized palladium-catalyzed cross-coupling cycle, which forms the basis for the specific reactions discussed in this note.

Figure 1: Generalized Palladium Cross-Coupling Cycle. This diagram illustrates the key steps common to many palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. Its tolerance of a broad range of functional groups makes it particularly attractive for the synthesis of complex molecules.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon source

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

To a Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add 1,4-dioxane (5 mL) and water (1 mL).

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Rationale:

-

Catalyst System: The combination of Pd(OAc)2 and PPh3 generates the active Pd(0) catalyst in situ. PPh3 serves as a ligand to stabilize the palladium center and facilitate the catalytic cycle. For more challenging couplings, specialized ligands like SPhos or XPhos may be required.

-

Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, activating the boronic acid.

-

Solvent System: The dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)2 / PPh3 | In situ generation of active Pd(0) catalyst. |

| Ligand | PPh3 | Stabilizes the palladium center. |

| Base | K2CO3 | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/Water | Solubilizes both organic and inorganic reagents. |

| Temperature | 90-100 °C | Provides sufficient energy for the reaction to proceed. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Nitrogen or Argon source

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd2(dba)3 (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Add this compound (1.0 mmol, 1.0 equiv) and toluene (5 mL).

-

Add morpholine (1.2 mmol, 1.2 equiv).

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography on silica gel.

Experimental Rationale:

-

Catalyst System: Pd2(dba)3 is a stable Pd(0) source. XPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Toluene is a common non-polar solvent for this transformation.

Figure 2: Buchwald-Hartwig Amination Workflow. A step-by-step overview of the experimental procedure.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to important structural motifs in medicinal chemistry.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon source

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in THF (5 mL) and triethylamine (5 mL).

-

Add Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

-

Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

-

Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Experimental Rationale:

-

Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is believed to activate the alkyne.

-

Base: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent.

-

Solvent: THF is a suitable solvent for this reaction, though in many cases, the reaction can be run neat in triethylamine.

Troubleshooting and Considerations

-

Low Yields: If yields are low, consider screening different ligands (e.g., bulky biarylphosphines for Buchwald-Hartwig) and bases. The choice of solvent can also significantly impact the reaction outcome.

-

Catalyst Deactivation: The amino group of the substrate can coordinate to the palladium center. The use of bulky ligands can often mitigate this issue.

-

Homocoupling: Homocoupling of the alkyne (Glaser coupling) can be a side reaction in Sonogashira couplings. Running the reaction under strictly anaerobic conditions can minimize this.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile tool in the arsenal of the medicinal chemist. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is essential for the successful synthesis of novel and complex molecules. The protocols and insights provided in this application note serve as a foundation for the development of robust and scalable synthetic routes in drug discovery programs.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

-

Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016 , 116 (19), 12564–12649. [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007 , 107 (3), 874–922. [Link]

-

Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. 2008 , 47 (34), 6338–6361. [Link]

use of 2-Iodopyridin-3-amine in medicinal chemistry

Initiating Search Strategy

I'm now starting with comprehensive Google searches. My focus is on gathering authoritative information about 2-Iodopyridin-3-amine's use in medicinal chemistry. I am honing in on its application in kinase inhibitor synthesis, alongside its reactivity and any known synthesis methods and related derivatives.

Expanding Data Collection Scope

I'm broadening my data collection to include reaction protocols and mechanisms for this compound. I'm focusing on couplings and cyclizations, aiming for quantitative data on yields and IC50 values. I'm also starting to structure the application note, planning sections on its significance and applications in bioactive molecule synthesis.

Developing Synthetic Strategies

I am now focusing on synthesizing bioactive molecules and constructing detailed protocols. My aim is to include step-by-step procedures for crucial reactions, covering reaction conditions and reagent amounts. I'm also planning to create structured tables to present the quantitative data, which is essential to provide clarity. I plan to use Graphviz to produce diagrams of reaction schemes.

Application Note & Protocol: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Iodopyridin-3-amine

Abstract

The pyridopyrimidine scaffold is a cornerstone in the design of modern kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged core. A critical starting material for accessing this and related heterocyclic systems is 2-iodopyridin-3-amine. Its unique electronic and steric properties, particularly the strategic placement of the amino and iodo groups, render it an exceptionally versatile building block for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis of kinase inhibitors derived from this compound, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Introduction: The Strategic Importance of this compound

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.

This compound serves as a key precursor for the synthesis of a wide array of heterocyclic compounds with potent kinase inhibitory activity. The vicinal amino and iodo substituents on the pyridine ring provide two orthogonal handles for synthetic diversification. The amino group can participate in cyclization reactions to form fused ring systems, such as the highly sought-after pyridopyrimidines, while the iodo group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents at a key vector for interaction with the kinase active site.

The strategic utility of this compound is exemplified in the synthesis of numerous potent and selective kinase inhibitors targeting key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).

Synthetic Strategies & Mechanistic Considerations

The synthetic utility of this compound is primarily harnessed through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond formation and the nature of the coupling partner.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between the 2-position of the pyridine ring and a variety of aryl or vinyl boronic acids or esters. This reaction is instrumental in introducing substituents that can occupy the hydrophobic pocket of the kinase active site.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid or ester, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, and base is crucial for achieving high yields and minimizing side reactions. For electron-deficient pyridines, such as this compound, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 2-position of the pyridine and a primary or secondary amine. This is a powerful strategy for introducing key hydrogen bond donors and acceptors that can interact with the hinge region of the kinase.

Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. A key difference is the formation of a palladium-amido complex after oxidative addition, which then undergoes reductive elimination to form the C-N bond. The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is critical to deprotonate the amine and facilitate the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the 2-position of the pyridine and a terminal alkyne. This reaction is valuable for introducing rigid, linear linkers or for accessing further functionalization through the alkyne moiety.

Mechanistic Rationale: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst activates the C-I bond, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. A base, typically an amine such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization depending on the specific substrates and desired products.

General Protocol for Suzuki-Miyaura Coupling

Diagram of the Suzuki-Miyaura Coupling Workflow:

2-Iodopyridin-3-amine as an intermediate for pharmaceutical compounds

Starting Research on Compound

I'm initiating my investigation by diving deep into 2-iodopyridin-3-amine. Right now, I'm casting a wide net with Google to collect core data: properties, synthesis routes, and how it's used in making drugs.

Expanding Data Gathering Now

I'm now expanding my search to include specific pharmaceutical applications of this compound. I'm focusing on identifying key intermediates and therapeutic relevance, particularly looking at patents and research articles detailing synthetic routes. I'm also looking at reaction mechanisms and safety data. I will then structure the application note by introducing the substance and detailing its properties. Finally, I will focus on synthetic applications.

Planning The Structure Now

I'm now charting the structure of the application note. Initially, I'll introduce this compound's significance. I will follow that with its properties in a structured table, then the core synthetic applications. I'll include detailed protocols for cross-coupling reactions, reagent tables, and purification. I also will use Graphviz diagrams, covering product characterization and a comprehensive "References" section, aiming for scientific integrity.

Application Note & Protocol: Strategic N-Arylation of 2-Iodopyridin-3-amine for Advanced Synthesis

Introduction: The Strategic Value of N-Aryl-2-iodopyridin-3-amines

The N-arylation of 2-iodopyridin-3-amine is a pivotal transformation in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. The resulting N-aryl-2-iodopyridin-3-amine scaffold is a highly versatile intermediate. The nitrogen-linked aryl group provides a vector for molecular recognition and tuning of electronic properties, while the strategically positioned iodine atom serves as a handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This dual functionality allows for the rapid construction of complex, three-dimensional molecules with diverse pharmacophores and material properties. This document provides a detailed protocol for the efficient N-arylation of this compound, grounded in established catalytic principles and offering practical insights for researchers.

Mechanistic Considerations and Key Parameter Selection

The N-arylation of this compound is most commonly achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a powerful and general method for the formation of C-N bonds. Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Buchwald-Hartwig Catalytic Cycle:

-